molecular formula C6H10BrClO2 B6360688 Ethyl 2-bromo-4-chlorobutanoate CAS No. 864151-53-1

Ethyl 2-bromo-4-chlorobutanoate

Cat. No.: B6360688
CAS No.: 864151-53-1
M. Wt: 229.50 g/mol
InChI Key: NEVDXGSXGVTREI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-bromo-4-chlorobutanoate is a chemical compound widely used in various fields, including medical, environmental, and industrial research. Its versatile properties make it ideal for applications such as organic synthesis, drug development, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-4-chlorobutanoate can be synthesized through various methods. One common synthetic route involves the esterification of 2-bromo-4-chlorobutanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-chlorobutanoate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.

    Elimination Reactions: It can undergo elimination reactions to form alkenes.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under basic conditions.

    Elimination: Strong bases like sodium ethoxide (NaOEt) are used under heated conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products

    Substitution: Products include ethyl 2-hydroxy-4-chlorobutanoate or ethyl 2-bromo-4-hydroxybutanoate.

    Elimination: Major products are alkenes like ethyl 2-butenoate.

    Reduction: The primary product is ethyl 2-bromo-4-chlorobutanol.

Scientific Research Applications

Ethyl 2-bromo-4-chlorobutanoate is extensively used in scientific research due to its reactivity and versatility. Some key applications include:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

    Drug Development: The compound is used in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).

    Material Science: It is utilized in the preparation of polymers and other advanced materials.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-chlorobutanoate involves its reactivity with nucleophiles and bases. The bromine and chlorine atoms in the compound make it susceptible to nucleophilic attack, leading to various substitution and elimination reactions. These reactions are facilitated by the presence of electron-withdrawing groups, which stabilize the transition states and intermediates.

Comparison with Similar Compounds

Ethyl 2-bromo-4-chlorobutanoate can be compared with similar compounds such as ethyl 2-bromo-4-fluorobutanoate and ethyl 2-chloro-4-bromobutanoate. These compounds share similar reactivity patterns but differ in their specific halogen substituents, which can influence their chemical behavior and applications. The presence of different halogens can affect the compound’s reactivity, stability, and suitability for various applications.

List of Similar Compounds

  • Ethyl 2-bromo-4-fluorobutanoate
  • Ethyl 2-chloro-4-bromobutanoate
  • Ethyl 2-iodo-4-chlorobutanoate

This compound stands out due to its unique combination of bromine and chlorine atoms, which provide a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 2-bromo-4-chlorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrClO2/c1-2-10-6(9)5(7)3-4-8/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVDXGSXGVTREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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